molecular formula C15H14NP B14747119 2-Cyanoethyldiphenylphosphine CAS No. 5032-65-5

2-Cyanoethyldiphenylphosphine

Cat. No.: B14747119
CAS No.: 5032-65-5
M. Wt: 239.25 g/mol
InChI Key: LTDNNZNQEQIURO-UHFFFAOYSA-N
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Description

2-Cyanoethyldiphenylphosphine is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and a cyanoethyl (-CH2CH2CN) substituent. Its molecular formula is C15H14NP, with a molecular weight of 238.97 g/mol. The compound is notable for its steric bulk due to the aromatic phenyl groups and the electron-withdrawing cyano group, which influence its reactivity and stability. It is commonly employed as a ligand in transition-metal catalysis and in organic synthesis, where its bulky structure moderates reaction kinetics and selectivity .

Properties

CAS No.

5032-65-5

Molecular Formula

C15H14NP

Molecular Weight

239.25 g/mol

IUPAC Name

3-diphenylphosphanylpropanenitrile

InChI

InChI=1S/C15H14NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,13H2

InChI Key

LTDNNZNQEQIURO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCC#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanoethyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with acrylonitrile under controlled conditions. The reaction typically requires a base, such as sodium hydride, to deprotonate the diphenylphosphine, facilitating the nucleophilic attack on the acrylonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyldiphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural similarities with 2-Cyanoethyldiphenylphosphine but differ in substituents and applications:

2-Cyanoethyldiisopropylchlorophosphoramidite
  • Molecular Formula : C9H18ClN2OP
  • Molecular Weight : ~236.42 g/mol
  • Substituents: Diisopropylamino, chloro, and cyanoethyl groups.
  • Key Features : The presence of a chlorophosphoramidite group (-N(i-Pr)2Cl) makes this compound highly reactive in nucleophilic substitution reactions. It is widely used in oligonucleotide synthesis, particularly in solid-phase phosphoramidite chemistry for DNA/RNA assembly .
  • Comparison: Unlike this compound, this compound’s diisopropylamino group enhances solubility in non-polar solvents, while the chloro group increases electrophilicity at the phosphorus center.
2-Cyanoethyl Dichlorophosphite
  • Molecular Formula: C3H4Cl2NOP
  • Molecular Weight : ~171.97 g/mol
  • Substituents: Two chlorine atoms and a cyanoethyl group.
  • Key Features : The dichlorophosphite structure (Cl2P-O-CH2CH2CN) renders it highly reactive toward hydrolysis and alcoholysis. It serves as a precursor in the synthesis of phosphonate esters and other phosphorus-containing intermediates .
  • Comparison: The absence of bulky aryl groups (e.g., phenyl) makes this compound more reactive but less stable than this compound. Its applications focus on phosphorylation reactions rather than catalysis.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituents Reactivity Profile Primary Applications
This compound C15H14NP 238.97 Diphenyl, cyanoethyl Moderate (steric hindrance) Catalysis, ligand chemistry
2-Cyanoethyldiisopropylchlorophosphoramidite C9H18ClN2OP 236.42 Diisopropylamino, chloro, cyanoethyl High (electrophilic P) Oligonucleotide synthesis
2-Cyanoethyl Dichlorophosphite C3H4Cl2NOP 171.97 Dichloro, cyanoethyl Very high (hydrolysis-prone) Phosphorylation intermediates

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